molecular formula C12H19NO2 B1458739 (2-Amino-2-adamantyl)acetic acid CAS No. 1573548-14-7

(2-Amino-2-adamantyl)acetic acid

Cat. No. B1458739
CAS RN: 1573548-14-7
M. Wt: 209.28 g/mol
InChI Key: VOWMKAWURROZJG-UHFFFAOYSA-N
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Description

“(2-Amino-2-adamantyl)acetic acid” is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as “this compound”, involves various methods. These derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to their cage-like structure . Quantum-chemical calculations have been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .


Chemical Reactions Analysis

Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are unique due to their cage-like structure . The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties .

Mechanism of Action

AAADA is involved in a variety of biochemical and physiological processes, and is involved in the synthesis of proteins, as well as in energy metabolism and cell signaling. It is involved in the regulation of gene expression, and is known to play a role in the development and progression of certain diseases. AAADA is also involved in the regulation of metabolic pathways, and is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
AAADA has been found to have a variety of biochemical and physiological effects. It has been found to be involved in the regulation of gene expression, and is known to play a role in the development and progression of certain diseases. AAADA has also been found to be involved in the regulation of energy metabolism, and is involved in the regulation of cell growth and differentiation. It has also been found to be involved in the regulation of metabolic pathways, and is involved in the regulation of cell signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AAADA in lab experiments is that it is relatively easy to synthesize and is widely available. It is also relatively stable, and can be stored for long periods of time without significant degradation. One of the main limitations of using AAADA in lab experiments is that it is relatively expensive, and can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure the concentration of AAADA in a given sample.

Future Directions

The potential future directions for research involving AAADA include the development of new drugs and therapies that target the biochemical and physiological effects of AAADA. Additionally, further research into the regulation of gene expression by AAADA could lead to the development of new treatments for diseases. Other possible future directions include the development of new technologies that allow for more accurate and efficient measurement of AAADA concentrations, as well as the development of new methods for synthesizing AAADA.

Scientific Research Applications

AAADA has been widely studied in scientific research, and has been found to have a variety of applications. It has been used in the study of gene expression, as well as in the study of metabolic and signaling pathways. AAADA has also been used in the study of protein structure and function, and is a key component of many proteins. It has been used in the development of drugs, as well as in the study of various diseases.

Safety and Hazards

The safety data sheet for amino acid mixtures, which could potentially include “(2-Amino-2-adamantyl)acetic acid”, states that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

(2-Amino-2-adamantyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with amidase enzymes, which convert indole-3-acetamide into indole-3-acetic acid . This interaction is crucial for the biosynthesis of auxins, a class of plant hormones. Additionally, this compound can interact with liposomes, cyclodextrins, and dendrimers, enhancing its potential for targeted drug delivery and surface recognition .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with liposomes can alter the lipid bilayer’s properties, affecting membrane fluidity and permeability . This, in turn, can influence the uptake and distribution of other molecules within the cell. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with amidase enzymes can inhibit or enhance the conversion of indole-3-acetamide to indole-3-acetic acid . Additionally, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote healthy metabolic activity. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of indole-3-acetic acid, a key plant hormone, by interacting with amidase enzymes . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s interaction with liposomes and cyclodextrins enhances its ability to cross cellular membranes and reach target sites within the cell . This targeted distribution is crucial for its effectiveness in drug delivery and other therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is often localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.

properties

IUPAC Name

2-(2-amino-2-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWMKAWURROZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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